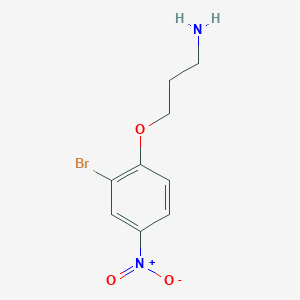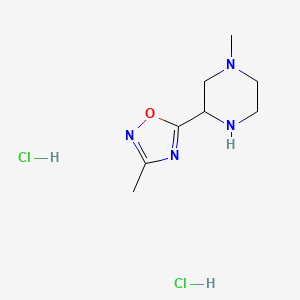![molecular formula C10H15N3O4 B13512870 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a tert-butoxy carbamoyl group and a carboxylic acid group attached to the imidazole ring
Métodos De Preparación
The synthesis of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of tert-butoxy carbamoyl group: The tert-butoxy carbamoyl group can be introduced through the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-5-carboxylic acid: This compound lacks the tert-butoxy carbamoyl group, making it less bulky and potentially less hydrophobic.
1-Methylimidazole-5-carboxylic acid: Similar to the previous compound but with slight variations in the substituents, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N3O4 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
3-[2-[(2-methylpropan-2-yl)oxyamino]-2-oxoethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-12-8(14)5-13-6-11-4-7(13)9(15)16/h4,6H,5H2,1-3H3,(H,12,14)(H,15,16) |
Clave InChI |
VLMQHTBYSCJDHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)ONC(=O)CN1C=NC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)


![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)


![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)

![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)

![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)


